N-[4-(phosphonatomethyl)phenyl]acetamide
Description
N-Phenylacetamide derivatives are a class of organic compounds characterized by an acetamide group (-NHCOCH₃) attached to a phenyl ring. The biological and physicochemical properties of these compounds are heavily influenced by substituents on the phenyl ring.
Properties
Molecular Formula |
C9H10NO4P-2 |
|---|---|
Molecular Weight |
227.15 g/mol |
IUPAC Name |
N-[4-(phosphonatomethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H12NO4P/c1-7(11)10-9-4-2-8(3-5-9)6-15(12,13)14/h2-5H,6H2,1H3,(H,10,11)(H2,12,13,14)/p-2 |
InChI Key |
DNUQPWAYLJSQOG-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-] |
Synonyms |
4-(acetylamino)benzylphosphonate p-AABP para-(acetylamino)benzylphosphonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfonamide Derivatives
Sulfonamide-substituted N-phenylacetamides are prominent in pharmacological research due to their diverse bioactivities:
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) demonstrated analgesic activity comparable to paracetamol .
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) showed anti-hypernociceptive effects in inflammatory pain models .
Table 1: Key Sulfonamide Derivatives
Key Insight : Sulfonamide groups enhance bioactivity through hydrogen bonding and enzyme inhibition, making these derivatives valuable for pain management and anti-inflammatory applications.
Phenoxy and Nitrophenoxy Derivatives
Phenoxy-substituted acetamides exhibit unique structural and optical properties:
- N-[4-(4-Nitrophenoxy)phenyl]acetamide crystallizes in a monoclinic system, forming hydrogen-bonded chains and π-π interactions critical for stabilizing its structure .
- 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) and 2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2) were synthesized for optical studies, highlighting substituent effects on electronic properties .
Synthesis Note: N-[4-(4-Nitrophenoxy)phenyl]acetamide is synthesized via nucleophilic substitution of 4-(4-nitrophenoxy)aniline with acetyl chloride, followed by recrystallization .
Halogenated Derivatives
Chlorinated N-phenylacetamides are studied for their metabolic and photolytic stability:
Table 2: Halogenated Derivatives
Paracetamol and Hydroxyphenyl Analogues
N-(4-hydroxyphenyl)acetamide (paracetamol) is a benchmark analgesic. Patent data show over 289,000 references to its derivatives, underscoring its structural versatility . Modifications to its hydroxyl group (e.g., sulfonation, alkylation) alter solubility and potency.
Heterocyclic and Miscellaneous Derivatives
- N-[4-(2-furyl)phenyl]acetamide (10 suppliers) and N-[4-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}sulfamoyl)phenyl]acetamide (CAS 339016-84-1) highlight the role of heterocycles in enhancing binding affinity .
- N-[(1S)-1-[4-(1-chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide (Prep. 26) exemplifies trifluoromethyl groups improving metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
